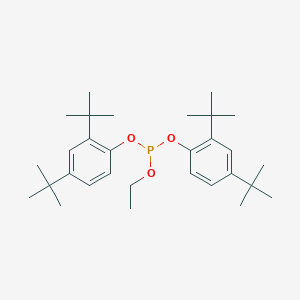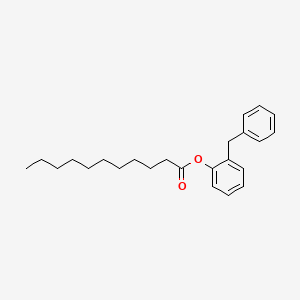![molecular formula C40H28N2 B15162714 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole) CAS No. 156411-52-8](/img/structure/B15162714.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Indole Moieties: The phenyl-indole units can be attached to the biphenyl core through a series of nucleophilic substitution reactions. This often involves the use of indole derivatives and appropriate leaving groups under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through additional substitution or coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Análisis De Reacciones Químicas
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole moieties, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s indole moieties make it a candidate for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory properties. This compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The biphenyl core provides structural stability and enhances the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) include other indole derivatives, such as:
1-Phenyl-1H-indole: A simpler indole derivative with one phenyl group.
2-Phenyl-1H-indole: Another indole derivative with the phenyl group at a different position.
Biphenyl derivatives: Compounds with a biphenyl core but different substituents.
The uniqueness of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) lies in its combination of a biphenyl core with two phenyl-indole moieties, providing a distinct structure with potential for diverse applications.
Propiedades
Número CAS |
156411-52-8 |
|---|---|
Fórmula molecular |
C40H28N2 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
2-phenyl-1-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C40H28N2/c1-3-11-31(12-4-1)39-27-33-15-7-9-17-37(33)41(39)35-23-19-29(20-24-35)30-21-25-36(26-22-30)42-38-18-10-8-16-34(38)28-40(42)32-13-5-2-6-14-32/h1-28H |
Clave InChI |
IEXWULIEYFLCAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=C6C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
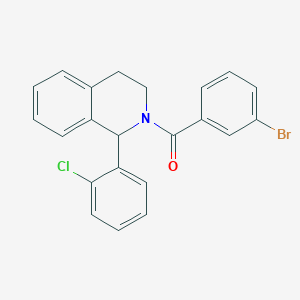

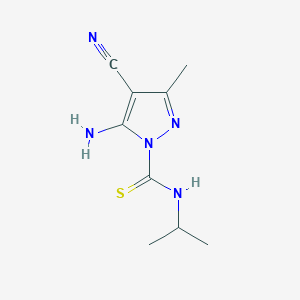
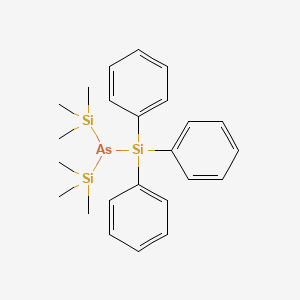

-](/img/structure/B15162705.png)
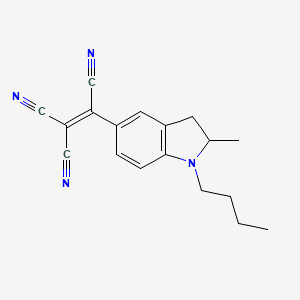
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
